molecular formula C13H16N6O2S2 B2901200 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1021091-51-9

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2901200
CAS RN: 1021091-51-9
M. Wt: 352.43
InChI Key: CFYPSDYTEDARQH-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or pathways involved in inflammation, tumor growth, or microbial activity. It may also have an effect on certain receptors in the brain, leading to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models and inhibit tumor growth in vitro. It has also been shown to have antibacterial and antifungal activity. In addition, this compound has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its high yield of synthesis, potential therapeutic properties, and various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water, potential toxicity at high concentrations, and limited information on its mechanism of action.

Future Directions

There are several future directions for research on 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic properties. Another direction is to study its potential use in combination with other compounds or therapies for enhanced therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in animal models and potential use in clinical trials.

Synthesis Methods

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 6-amino-3-(methylthio)pyridazine-4-carboxamide with 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at a specific temperature and pressure. The yield of the reaction is typically high, and the compound can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activity. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S2/c1-3-4-12-18-19-13(23-12)15-10(21)7-22-11-6-5-9(16-17-11)14-8(2)20/h5-6H,3-4,7H2,1-2H3,(H,14,16,20)(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYPSDYTEDARQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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